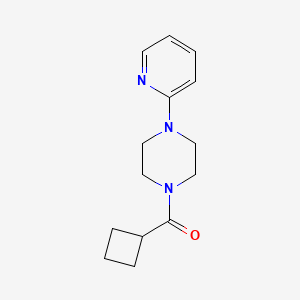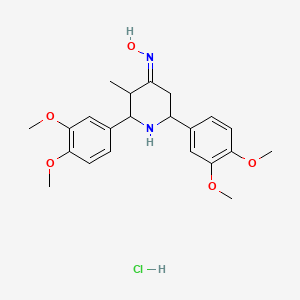
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, also known as GSK1016790A, is a small molecule compound that acts as a selective agonist for the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in many physiological processes, including osmosensation, mechanosensation, and thermosensation. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, such as pain, inflammation, and cardiovascular disorders.
Mécanisme D'action
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide acts as a selective agonist for the TRPV4 ion channel, which is widely expressed in various tissues and plays a crucial role in many physiological processes, including osmosensation, mechanosensation, and thermosensation. Activation of TRPV4 by this compound leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways that mediate the physiological effects of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including reducing pain and inflammation, improving cardiac function, and regulating body temperature. In preclinical studies, this compound has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB signaling pathway. This compound has also been shown to improve endothelial function and reduce oxidative stress in a rat model of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide in lab experiments is its selectivity for the TRPV4 ion channel, which allows for specific modulation of TRPV4-mediated physiological processes. However, one of the limitations of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, this compound has been shown to have off-target effects on other ion channels, such as TRPM8 and TRPA1, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide. One potential direction is the development of more potent and selective TRPV4 agonists that can be used in lower concentrations and have fewer off-target effects. Another direction is the investigation of the role of TRPV4 in various disease states and the potential therapeutic applications of TRPV4 agonists, such as this compound, in these diseases. Finally, the elucidation of the downstream signaling pathways and molecular mechanisms of TRPV4 activation by this compound may provide insights into the physiological and pathological roles of TRPV4 in various tissues.
Méthodes De Synthèse
The synthesis of N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide involves several steps, starting from the reaction of 4-methoxybenzylamine with 3-pyridinecarboxaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with methylsulfonyl chloride to form the methylsulfonyl derivative. The final step involves the reaction of the methylsulfonyl derivative with N-(tert-butoxycarbonyl)glycine to form this compound.
Applications De Recherche Scientifique
N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, such as pain, inflammation, and cardiovascular disorders. In preclinical studies, this compound has been shown to reduce pain and inflammation in various animal models, such as carrageenan-induced paw edema and acetic acid-induced writhing. This compound has also been shown to improve cardiac function in a rat model of heart failure.
Propriétés
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-15-7-5-14(6-8-15)19(24(2,21)22)12-16(20)18-11-13-4-3-9-17-10-13/h3-10H,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVOUHSZNKVVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)

![2-methoxy-6-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5873886.png)

![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)





![4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)


